molecular formula C11H14ClNO2 B14878282 Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride

Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride

Cat. No.: B14878282
M. Wt: 227.69 g/mol
InChI Key: TXEDJCLYYLNSAQ-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride is a spirocyclic compound characterized by its unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman derivatives under specific conditions to form the spirocyclic compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the spirocyclic structure .

Scientific Research Applications

Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its spirocyclic structure is believed to play a crucial role in its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[azetidine-3,2’-chroman]-7’-ol hydrochloride is unique due to its specific combination of the azetidine and chroman rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine]-7-ol;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c13-9-2-1-8-3-4-11(6-12-7-11)14-10(8)5-9;/h1-2,5,12-13H,3-4,6-7H2;1H

InChI Key

TXEDJCLYYLNSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)OC3=C1C=CC(=C3)O.Cl

Origin of Product

United States

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